molecular formula C13H19N3O2 B8410173 3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine

3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B8410173
M. Wt: 249.31 g/mol
InChI Key: CPIYKCHSYNSCSW-UHFFFAOYSA-N
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Patent
US05066803

Procedure details

To a suspension of 56 g of lithium aluminum hydride in 500 ml of THF was added the (-)-3-(4 -morpholinylmethyl)-4-nitroso-3,4-dihydro-2H-1,4-benzoxazine described above while cooling the reaction mixture to 0° C. with an external cooling bath. When addition was complete the cooling bath was removed, the reaction mixture was stirred for one hour at ambient temperature, cooled again to 0° C. and the excess hydride carefully quenched by the dropwise addition of 5 ml of water, followed by 8 ml of 10% aqueous sodium hydroxide, followed by an additional 5 ml of water. The mixture was stirred, filtered through filter aid, and the filtrate taken to dryness to afford 14.3 g of (-)-3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, which was used as such in the next synthetic step without further characterization or purification.
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
(-)-3-(4 -morpholinylmethyl)-4-nitroso-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([CH2:13][CH:14]2[N:19]([N:20]=O)[C:18]3[CH:22]=[CH:23][CH:24]=[CH:25][C:17]=3[O:16][CH2:15]2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>C1COCC1>[N:7]1([CH2:13][CH:14]2[N:19]([NH2:20])[C:18]3[CH:22]=[CH:23][CH:24]=[CH:25][C:17]=3[O:16][CH2:15]2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
(-)-3-(4 -morpholinylmethyl)-4-nitroso-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CC1COC2=C(N1N=O)C=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0° C.
CUSTOM
Type
CUSTOM
Details
the excess hydride carefully quenched by the dropwise addition of 5 ml of water
STIRRING
Type
STIRRING
Details
The mixture was stirred
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
through filter aid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCOCC1)CC1COC2=C(N1N)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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